molecular formula C11H12O2 B2435685 3-Cyclopropyl-2-methylbenzoic acid CAS No. 1486266-49-2

3-Cyclopropyl-2-methylbenzoic acid

Cat. No.: B2435685
CAS No.: 1486266-49-2
M. Wt: 176.215
InChI Key: LDYJKXNFQOSIBA-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net They are widely distributed in nature and serve as precursors in the biosynthesis of many secondary metabolites. wikipedia.orgymerdigital.com In the realm of medicinal chemistry, these compounds are of particular interest. For instance, aromatic acids are found in important antitubercular agents. nih.gov The antimicrobial properties of benzoic acid and its derivatives have been extensively studied, with their efficacy dependent on the pH of the medium. wikipedia.orgijcrt.org They are commonly used as preservatives in the food and cosmetic industries. ymerdigital.comijcrt.org

The versatility of benzoic acid derivatives stems from the reactivity of the carboxylic acid group, which can undergo various transformations to form esters, amides, and other functional groups. wikipedia.org Furthermore, the aromatic ring can be modified with various substituents to modulate the molecule's electronic properties, solubility, and biological activity. nih.gov

Unique Stereoelectronic Properties of the Cyclopropyl (B3062369) Group in Aromatic Systems

The cyclopropyl group, a three-membered carbon ring, possesses unique structural and electronic properties that set it apart from other alkyl groups. wikipedia.org The high degree of strain in the cyclopropane (B1198618) ring results in C-C bonds with significant p-character, often described using the Walsh or Coulson-Moffit orbital models. wikipedia.org This "pseudo-double-bond" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, such as aromatic rings. stackexchange.com

This interaction, known as cyclopropyl conjugation, can significantly influence the electronic properties and reactivity of the aromatic system. stackexchange.com The cyclopropyl group is generally considered a good π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com This ability to donate electron density can affect the aromaticity of the ring system to which it is attached. researchgate.net Studies have shown that the orientation of the cyclopropyl group relative to the aromatic ring is crucial for effective conjugation, with a "bisected" conformation generally being the most favorable for interaction with the aromatic p-orbitals. vt.edu This stereoelectronic effect has been shown to influence the reactivity of cyclopropylarenes in reactions such as free-radical bromination. vt.edu

Strategic Rationale for Investigating 3-Cyclopropyl-2-methylbenzoic Acid in Contemporary Chemical Synthesis and Design

The strategic combination of a benzoic acid scaffold with a cyclopropyl and a methyl group at the 2- and 3-positions, respectively, presents a compelling case for investigation in modern chemical synthesis. The presence of the cyclopropyl group introduces unique stereoelectronic features that can influence the molecule's conformation and reactivity. The methyl group, positioned ortho to the carboxylic acid, can induce steric effects that may impact the acidity of the carboxyl group and the molecule's interaction with biological targets.

The investigation of this compound and its analogs is driven by the potential to create novel molecules with tailored properties. The interplay between the electron-donating cyclopropyl group, the steric bulk of the methyl group, and the versatile carboxylic acid functionality offers a rich platform for designing new compounds. Research into the synthesis of related structures, such as 4-Cyclopropyl-2-methylbenzoic acid, highlights the interest in this class of compounds within the scientific community. bldpharm.com The synthesis of various cyclopropane-containing natural products and pharmaceuticals further underscores the importance of the cyclopropyl moiety in drug discovery and development. marquette.edu

Chemical and Physical Properties of this compound

PropertyValue (for 3-Cyclopropyl-2-methylpropanoic acid)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
IUPAC Name3-cyclopropyl-2-methylpropanoic acid
CAS Number60129-30-8

Data for 3-Cyclopropyl-2-methylpropanoic acid sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJKXNFQOSIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropyl 2 Methylbenzoic Acid and Complex Analogues

Direct Synthesis Strategies for the Benzoic Acid Core with Cyclopropyl (B3062369) and Methyl Functionalities

Direct synthesis approaches focus on either adding the cyclopropyl moiety to a benzoic acid precursor that already contains the other substituents or building the benzoic acid ring onto a molecule where the cyclopropyl and methyl groups are already in place.

A primary strategy for synthesizing 3-cyclopropyl-2-methylbenzoic acid involves the installation of the cyclopropyl group onto a suitably functionalized 2-methylbenzoic acid derivative. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an organoboron reagent in the presence of a palladium catalyst.

The logical starting material for this pathway is 3-bromo-2-methylbenzoic acid or its corresponding ester. This precursor can be coupled with a cyclopropylboron species, such as potassium cyclopropyltrifluoroborate, which is favored for its stability and ease of handling compared to the more volatile cyclopropylboronic acid. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), and requires a phosphine ligand to facilitate the catalytic cycle. organic-chemistry.org Sterically hindered biarylphosphine ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphane (SPhos), have proven highly effective for this type of C(sp²)–C(sp³) bond formation, particularly with challenging substrates like aryl chlorides. nih.govnih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. nih.gov

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemperature (°C)Yield (%)Reference
3% Pd(OAc)₂ / 6% XPhos4-ChloroanisolePotassium CyclopropyltrifluoroborateK₂CO₃CPME / H₂O10075 nih.gov
0.25-1% Pd(OAc)₂ / 0.5-2% SPhosVarious BromothiophenesPotassium CyclopropyltrifluoroborateK₃PO₄Toluene / H₂O9069-93 nih.gov

An alternative to modifying a benzoic acid core is to construct the carboxylic acid functionality on an aromatic ring that already bears the required 1-cyclopropyl-2-methyl substitution pattern. This "de novo" approach can be accomplished through two principal pathways:

Carbonation of an Organometallic Intermediate: This classic method involves the synthesis of a precursor such as 1-bromo-3-cyclopropyl-2-methylbenzene. This aryl bromide can be converted into an organometallic reagent, either an organolithium species via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperature, or a Grignard reagent by reacting with magnesium metal. google.com The resulting nucleophilic aryl species is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the desired this compound.

Oxidation of a Methyl Group: A second de novo strategy begins with a precursor like 1,2-dimethyl-3-cyclopropylbenzene. In this scenario, one of the methyl groups can be selectively oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under heating. Regioselectivity can be a challenge with this method, but the electronic and steric influence of the cyclopropyl and adjacent methyl group can direct the oxidation preferentially to the methyl group at the 2-position.

Ring-Forming Reactions for the Cyclopropyl Moiety

The introduction of a cyclopropyl group is a critical step in the synthesis of this compound. Several methods are available for the formation of cyclopropane (B1198618) rings, with carbenoid additions to alkenes being the most common.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.org The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. organicchemistrytutor.com This occurs via a concerted mechanism involving a "butterfly-type" transition state where the methylene (B1212753) group is delivered to the same face of the double bond. nih.gov

The mechanism is believed to involve the formation of the organozinc reagent on the surface of the zinc metal, a process that can be facilitated by ultrasonication. organic-chemistry.org While the exact mechanism is not fully elucidated, it is widely accepted that a free carbene is not involved, but rather a metal carbenoid species. organic-chemistry.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes react more readily. nih.gov

A significant advantage of the Simmons-Smith reaction is its ability to be directed by nearby functional groups, particularly hydroxyl groups. The zinc atom can coordinate to the oxygen of a hydroxyl group, leading to the delivery of the methylene group to the same face as the directing group. This provides a powerful tool for controlling the diastereoselectivity of the cyclopropanation. organic-chemistry.org

Table 1: Key Features of the Simmons-Smith Reaction

Feature Description
Reagents Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu)
Reactive Intermediate Organozinc carbenoid (Iodomethylzinc iodide)
Mechanism Concerted, "butterfly" transition state
Stereochemistry Stereospecific (retention of alkene geometry)

| Directing Group Effects | Hydroxyl groups can direct the cyclopropanation to the syn face |

Transition metal catalysis offers a versatile and efficient alternative for the synthesis of cyclopropanes. wikipedia.org These reactions typically involve the decomposition of diazo compounds in the presence of a transition metal catalyst, such as complexes of rhodium, copper, or palladium, to generate a metal carbene intermediate. wikipedia.org This intermediate then reacts with an alkene to form the cyclopropane ring.

The mechanism of transition metal-catalyzed cyclopropanation is generally believed to proceed through a concerted pathway, which accounts for the observed stereospecificity. wikipedia.org The choice of metal and the ligands associated with it can significantly influence the reactivity and selectivity of the reaction. For instance, rhodium carboxylate complexes are highly effective catalysts for the cyclopropanation of a wide range of alkenes with diazoacetates. wikipedia.org

One of the major advantages of transition metal-catalyzed methods is the ability to achieve high levels of enantioselectivity by using chiral ligands. This has been extensively explored in the synthesis of biologically active molecules containing chiral cyclopropane rings.

In the context of synthesizing this compound, a potential strategy would involve the cyclopropanation of a suitable vinyl-substituted benzoic acid precursor. The electronic nature of the substituents on the aromatic ring and the alkene would need to be considered to ensure efficient reaction.

Derivatization Pathways from Aromatic Carboxylic Acid Precursors Relevant to this compound Synthesis

The synthesis of this compound can be envisioned to start from a pre-existing benzoic acid derivative, followed by the introduction of the cyclopropyl and methyl groups. The order of these introductions is crucial for controlling the regioselectivity.

The introduction of the methyl group at the 2-position of a 3-substituted benzoic acid, or vice versa, requires a controlled alkylation strategy. Direct Friedel-Crafts alkylation of benzoic acid is generally not feasible due to the deactivating nature of the carboxylic acid group. A common approach is to use a directing group to achieve ortho-alkylation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-alkylation of benzoic acids. nih.govnih.gov In this approach, the carboxylic acid group acts as a directing group, facilitating the activation of the ortho C-H bond by the palladium catalyst. The subsequent reaction with an alkylating agent, such as an alkyl halide or an organoboron reagent, introduces the alkyl group at the desired position. The choice of ligands and reaction conditions is critical for achieving high selectivity and yield. nih.gov

For the synthesis of this compound, one could potentially start with 3-cyclopropylbenzoic acid and introduce the methyl group at the 2-position via a directed C-H methylation. Alternatively, starting with 2-methylbenzoic acid, a C-H activation strategy could be employed to introduce a group at the 3-position that can then be converted to a cyclopropyl group.

Halogenation and nitration of aromatic rings are fundamental transformations that can be used to introduce functional groups that can be further manipulated. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

For a 2-methylbenzoic acid precursor, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined effect of these groups would direct incoming electrophiles. For instance, nitration of m-methylbenzoic acid has been shown to produce 2-nitro-3-methylbenzoic acid with good selectivity under controlled conditions, demonstrating the feasibility of functionalizing the position ortho to the methyl group and meta to the carboxylic acid. google.com

Selective halogenation can also be achieved. For example, the halogenation of aromatic acid derivatives can be controlled by using a Lewis acid catalyst. lookchem.com A halogen atom introduced onto the aromatic ring can then serve as a handle for subsequent cross-coupling reactions to introduce the cyclopropyl group, for instance, via a Suzuki or other coupling reaction with a cyclopropylboronic acid derivative.

Transformations of a nitro group, introduced via nitration, can also be a viable synthetic route. The nitro group can be reduced to an amino group, which can then be converted to a variety of other functionalities via diazotization reactions.

Chemo-, Regio-, and Stereoselectivity Control in the Synthesis of this compound

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a polysubstituted molecule like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during a cyclopropanation reaction on a molecule containing multiple double bonds, the reaction conditions must be chosen to favor the cyclopropanation of the desired alkene. Similarly, when performing reactions on the aromatic ring, conditions must be chosen to avoid unwanted reactions with the carboxylic acid or other functional groups present.

Regioselectivity is crucial when introducing substituents onto the benzoic acid ring. As discussed, the directing effects of the existing methyl and carboxyl groups will influence the position of incoming electrophiles in halogenation and nitration reactions. In C-H activation strategies, the directing group dictates the position of functionalization. For instance, the carboxyl group in benzoic acid directs palladium-catalyzed alkylation to the ortho position. nih.gov

Stereoselectivity becomes important if chiral centers are present or introduced. While this compound itself is achiral, any intermediates with stereocenters would require stereocontrolled reactions. In the context of cyclopropanation, the Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is transferred to the cyclopropane. organicchemistrytutor.com For transition metal-catalyzed cyclopropanations, the use of chiral ligands can induce high levels of enantioselectivity. wikipedia.org If a chiral precursor is used, for example, an enantiomerically pure alkene, the cyclopropanation will lead to a diastereomeric mixture of products, and the diastereoselectivity will depend on the facial selectivity of the carbenoid addition.

Table 2: Summary of Selectivity Considerations

Selectivity Type Key Considerations in the Synthesis of this compound
Chemoselectivity - Selective cyclopropanation of a target double bond in the presence of other reactive sites. - Protection of the carboxylic acid group if necessary.
Regioselectivity - Directing group effects in electrophilic aromatic substitution (halogenation, nitration). - Use of directing groups for controlled C-H activation and functionalization.

| Stereoselectivity | - Stereospecificity of the Simmons-Smith reaction. - Use of chiral ligands for enantioselective transition metal-catalyzed cyclopropanation. - Diastereoselectivity in the cyclopropanation of chiral precursors. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Cyclopropyl 2 Methylbenzoic Acid

Mechanistic Investigations of Aromatic Carboxylic Acid Functionalization

The functionalization of 3-cyclopropyl-2-methylbenzoic acid can occur at two main sites: the aromatic ring itself through electrophilic substitution or the carboxylic acid moiety through nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. pitt.edu In this compound, three groups exert their influence: the methyl group (-CH₃) at position 2, the cyclopropyl (B3062369) group at position 3, and the carboxylic acid group (-COOH) at position 1.

The directing effects of these substituents are summarized below:

SubstituentPositionTypeDirecting Effect
-COOH1DeactivatingMeta (positions 3, 5)
-CH₃2ActivatingOrtho, Para (positions 1, 3, 5)
-Cyclopropyl3ActivatingOrtho, Para (positions 2, 4, 6)

The carboxylic acid group is a moderate deactivating group, withdrawing electron density from the ring via inductive and resonance effects, and directs incoming electrophiles to the meta positions. youtube.com Conversely, the methyl and cyclopropyl groups are activating, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. vaia.comlibretexts.org

The available positions for substitution on the this compound ring are C4, C5, and C6.

Attack at C4: This position is para to the activating methyl group and ortho to the activating cyclopropyl group. It is, however, meta to the deactivating carboxylic acid group.

Attack at C5: This position is meta to both the methyl and cyclopropyl groups but para to the deactivating carboxylic acid group. The activating effects of the methyl and cyclopropyl groups are strongest at their ortho and para positions, making C5 electronically disfavored.

Attack at C6: This position is ortho to the carboxylic acid group and ortho to the methyl group. It is also para to the activating cyclopropyl group.

Considering these factors, electrophilic attack is most likely directed to the C4 and C6 positions. The powerful para-directing effect of the activating cyclopropyl group strongly favors the C6 position. The C4 position benefits from being ortho to the cyclopropyl group and para to the methyl group. However, significant steric hindrance from the adjacent cyclopropyl group at C3 and the ortho-methyl group at C2 may impede attack at these positions, particularly for bulky electrophiles. The C5 position is the least likely to be substituted due to being meta to both activating groups.

The carboxylic acid group is a primary site for functionalization through nucleophilic acyl substitution. This class of reactions proceeds via a characteristic addition-elimination mechanism. quora.com The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. byjus.com This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group, which in the case of a carboxylic acid is a hydroxyl group (-OH), a poor leaving group.

Esterification: For esterification to occur with an alcohol, an acid catalyst is typically required. The catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. stackexchange.comquora.com Following the formation of the tetrahedral intermediate, a proton transfer occurs, converting the -OH group into a much better leaving group, water (-OH₂⁺). The elimination of water and subsequent deprotonation of the carbonyl yields the ester product. stenutz.eu

Amidation: The formation of an amide from a carboxylic acid and an amine is challenging to achieve by direct heating because the acidic carboxylic acid and basic amine undergo an acid-base reaction to form a stable carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is commonly done by converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). These reagents transform the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile to form the amide via the addition-elimination mechanism.

A crucial feature of this compound is the presence of the ortho-methyl group. This leads to a phenomenon known as the ortho-effect , where the steric hindrance from the methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can influence the reactivity of the carbonyl group in nucleophilic acyl substitution reactions.

Influence of the Cyclopropyl Group on Aromatic Reactivity and Stability

The cyclopropyl group is unique among alkyl substituents due to its electronic properties, which stem from the significant ring strain in the three-membered ring.

The electronic effect of a substituent can be quantified using Hammett constants (σ). A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The cyclopropyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. vaia.com This is confirmed by its negative Hammett constants.

SubstituentHammett Constant (σm)Hammett Constant (σp)
Hydrogen0.000.00
Methyl-0.07-0.17
Cyclopropyl-0.07-0.21

Data sourced from Hansch et al. pitt.edustenutz.eu

The data shows that the cyclopropyl group is a slightly stronger electron-donating group than the methyl group, particularly when in the para position (σp = -0.21). The more negative value for σp compared to σm suggests that the cyclopropyl group donates electron density through a resonance (or conjugative) effect, in addition to a weak inductive effect. The pKa of p-cyclopropylbenzoic acid (4.45) is higher than that of benzoic acid (4.19), which quantitatively demonstrates that the cyclopropyl group donates electron density, destabilizes the conjugate carboxylate anion, and thus reduces the acidity. vaia.com

The ability of the cyclopropyl group to engage in resonance stems from the unique nature of its C-C bonds. According to the Walsh and Coulson-Moffitt bonding models, the C-C bonds in a cyclopropane (B1198618) ring have a high degree of p-character and are described as "bent bonds." wikipedia.org This gives the ring properties similar to a carbon-carbon double bond, allowing it to overlap with the π-system of the aromatic ring. This π-conjugation allows the cyclopropyl group to donate electron density into the benzene ring, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during electrophilic aromatic substitution. stackexchange.com This stabilization is most effective when the electrophile attacks at the ortho and para positions, explaining the group's directing effects. While the conjugative ability is well-established, its magnitude compared to a true double bond is a subject of ongoing discussion. stackexchange.com

Reactivity Pathways Involving the Ortho-Methyl Group

The methyl group at the C2 position primarily influences the molecule's reactivity through steric and electronic effects.

The most significant contribution is the ortho-effect . byjus.comvedantu.com The steric bulk of the methyl group adjacent to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. quora.comwikipedia.org This has a pronounced effect on the acidity. Normally, the -COOH group is resonance-stabilized by the benzene ring. When this resonance is inhibited by the ortho-substituent, the carboxylate anion formed upon deprotonation is comparatively more stabilized, leading to an increase in acidic strength. quora.comkhanacademy.org For example, o-toluic acid (pKa = 3.91) is a stronger acid than both benzoic acid (pKa = 4.20) and p-toluic acid (pKa = 4.38). quora.com We can therefore predict that this compound will be a stronger acid than its isomers lacking the ortho-methyl group.

CompoundpKa
Benzoic Acid4.20
o-Toluic Acid3.91
p-Toluic Acid4.38
p-Cyclopropylbenzoic Acid4.45

Data sourced from various chemical data collections. vaia.comquora.com

Besides the ortho-effect, the methyl group itself can be a site of reaction. As a benzylic position, the C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and are susceptible to free radical reactions, such as benzylic halogenation with N-bromosuccinimide (NBS) under UV light. It could also potentially be oxidized to a carboxylic acid under harsh conditions, although this would compete with the oxidation of the cyclopropyl ring.

Benzylic Functionalization and Oxidation Reactions

The ortho-methyl group of this compound is a primary site for functionalization, particularly through oxidation reactions. The benzylic C-H bonds of the methyl group are susceptible to transformation into various other functional groups.

Oxidation to Carboxylic Acids: A common transformation for benzylic methyl groups on an aromatic ring is oxidation to a carboxylic acid. This is typically achieved using strong oxidizing agents. For instance, the oxidation of o-xylene (B151617) with nitric acid is a known method to produce o-toluic acid (2-methylbenzoic acid). medchemexpress.comwikipedia.org Similarly, various methods exist for the oxidation of substituted toluenes to their corresponding benzoic acids, often employing transition metal catalysts or photochemical conditions. organic-chemistry.org For example, cobalt-catalyzed aerobic oxidation or photo-oxidation with molecular oxygen and hydrobromic acid can convert an aromatic methyl group into a carboxylic acid. organic-chemistry.org Applying these principles, the methyl group of this compound could be oxidized to yield 3-cyclopropylphthalic acid.

Controlled Oxidation to Aldehydes and Alcohols: Milder and more selective oxidation protocols can convert the benzylic methyl group to an aldehyde or alcohol. For example, o-xylene's oxidation can lead to o-tolualdehyde, which is then further oxidized to o-toluic acid. medchemexpress.com The reduction of o-methylbenzoic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields o-methylbenzyl alcohol, demonstrating the reactivity at the carboxyl group while leaving the methyl group intact. evergreensinochem.com However, achieving selective oxidation of the methyl group in the presence of the carboxylic acid and cyclopropyl ring would require careful selection of reagents. Protocols using surfactant-based oxodiperoxo molybdenum catalysts with hydrogen peroxide have shown success in the controlled oxidation of methylarenes to carbonyls. organic-chemistry.org

Benzylic C-H Functionalization: The benzylic C-H bonds can also be a site for other functionalization reactions, such as the addition to electron-deficient olefins. While direct examples for this compound are scarce, studies on related 2-methylazaarenes have shown that the benzylic C-H can add across activated double bonds, often catalyzed by acids or transition metals, or even under catalyst-free conditions in deep eutectic solvents. clockss.org This suggests potential for similar C-C bond-forming reactions at the methyl group of this compound under appropriate conditions.

A summary of potential oxidation products from the benzylic methyl group is presented below:

Table 1: Potential Products of Benzylic Oxidation
Starting Material Reaction Type Potential Product
This compound Strong Oxidation 3-Cyclopropylphthalic acid
This compound Mild/Controlled Oxidation 3-Cyclopropyl-2-formylbenzoic acid

Ortho-Methyl Group Participation in Intramolecular Cyclocondensation Reactions

The ortho-positioning of the methyl and carboxylic acid groups in this compound creates a scaffold suitable for intramolecular cyclocondensation reactions, leading to the formation of heterocyclic ring systems. These reactions typically involve the activation of either the carboxylic acid or the methyl group.

For the methyl group to participate, it must first be functionalized to possess a suitable leaving group or to be converted into a nucleophilic or electrophilic center. For example, if the methyl group is halogenated to a benzyl (B1604629) halide, it can undergo intramolecular cyclization with the carboxylate to form a lactone.

A more direct pathway involves the activation of the benzylic C-H bonds. Research on o-methyl benzoic acids bearing electron-withdrawing groups at the benzylic (α) position has shown their utility in Castagnoli-Cushman-type cyclocondensation reactions with imines to form tetrahydroisoquinolone adducts. nih.gov In this process, the carboxylic acid is activated (e.g., with CDI or acetic anhydride), and the now-acidic benzylic proton is removed, allowing the resulting carbanion to attack the imine in an intramolecular fashion. nih.gov While this compound itself lacks a pre-installed electron-withdrawing group on the methyl substituent, this demonstrates the potential for cyclocondensation if the methyl group's acidity can be enhanced.

The synthesis of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid from the reaction of 2(3H)-benzoxazolone with phthalide (B148349) illustrates a related intramolecular process where a cyclic anhydride (B1165640) reacts with a nucleophile. researchgate.net This highlights the general reactivity patterns of ortho-substituted benzoic acid derivatives in forming cyclic structures.

Advanced Theoretical Frameworks for Organic Reaction Mechanism Analysis

Application of Transition State Theory in Reaction Coordinate Mapping

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which represents the energy maximum along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products.

For a molecule like this compound, TST can be applied to map the energy profile of its various potential reactions. For instance, in the case of benzylic oxidation, computational methods can be used to locate the transition state for the hydrogen abstraction from the methyl group by an oxidizing radical. The energy of this transition state, relative to the reactants, gives the activation energy (Ea), a key determinant of the reaction rate.

The "ortho effect" is a well-known phenomenon in which ortho-substituted benzoic acids often exhibit different properties (e.g., acidity) compared to their meta and para isomers, a behavior that cannot be explained by electronic effects alone. wikipedia.org TST helps to rationalize this by considering the steric interactions in the transition state. In ortho-substituted benzoic acids, steric hindrance between the ortho-substituent (the methyl group in this case) and the carboxylic acid can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgrsc.org This twisting can inhibit resonance between the carboxyl group and the ring, affecting the stability of both the acid and its conjugate base, and thus altering the thermodynamics and kinetics of its reactions. wikipedia.org TST allows for the quantification of these steric and electronic effects on the activation energy. fiveable.me

Electronic Structure Theory and Energy Landscape Exploration for Reaction Pathways

Electronic structure theory, particularly through methods like Density Functional Theory (DFT), provides the tools to calculate the potential energy surfaces of reacting systems. researchgate.net These calculations allow for a detailed exploration of the energy landscape, identifying reactants, products, intermediates, and the transition states that connect them. nih.govdntb.gov.ua

For this compound, DFT calculations could be used to investigate several key aspects of its reactivity:

Conformational Analysis: The molecule has rotational freedom around the C-C bonds connecting the cyclopropyl and carboxyl groups to the aromatic ring. Theoretical calculations can determine the most stable conformers and the energy barriers to their interconversion. researchgate.net

Reaction Pathway Analysis: For a given reaction, such as the intramolecular cyclocondensation, electronic structure calculations can map out the entire reaction pathway. This would involve calculating the geometries and energies of the starting materials, any intermediates (like an enolate or a protonated species), the transition state for the ring-closing step, and the final product.

Substituent Effects: The electronic influence of the cyclopropyl group can be analyzed. The cyclopropyl group can act as an electron-donating group through conjugation with its Walsh orbitals, which would affect the reactivity of the aromatic ring and the acidity of the carboxylic acid. vaia.com Calculations can quantify this effect by analyzing charge distributions and orbital interactions. A study on p-cyclopropylbenzoic acid (pKa = 4.45) found it to be a weaker acid than benzoic acid (pKa = 4.19), indicating that the cyclopropyl group is electron-donating in this context. vaia.com

Kinetic vs. Thermodynamic Control: By calculating the activation energies for different competing reaction pathways, it is possible to predict which products are favored kinetically (lower activation energy) versus thermodynamically (more stable product). For example, in the reaction of benzoic acid with OH radicals, calculations have shown that addition reactions have lower potential barriers than hydrogen abstraction reactions. nih.govresearchgate.net

A hypothetical energy profile for a reaction can be constructed using data from electronic structure calculations, as shown in the table below.

Table 2: Hypothetical Calculated Energy Data for a Reaction Step

Species Method Relative Energy (kJ/mol)
Reactants DFT (B3LYP/6-311+G(d,p)) 0.0
Transition State DFT (B3LYP/6-311+G(d,p)) +85.0
Products DFT (B3LYP/6-311+G(d,p)) -20.0

These theoretical frameworks provide powerful, predictive insights into the complex reactivity of molecules like this compound, guiding experimental design and interpretation of results.

Structural Modifications and Derivative Synthesis of 3 Cyclopropyl 2 Methylbenzoic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Functionality

The carboxylic acid group is the most readily functionalized part of the molecule. Standard organic chemistry transformations can be employed to convert it into a variety of ester and amide derivatives, which can significantly alter the compound's physicochemical properties.

Esterification can be achieved through several well-established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and more efficient. nih.gov

Amide synthesis follows a similar logic. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient. libretexts.org Therefore, activating agents are typically used. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions. google.com Another effective method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov More modern methods utilize reagents like TiCl₄ in pyridine (B92270) to directly condense carboxylic acids and amines with high efficiency and purity. nih.gov

The table below illustrates the potential diversity of ester and amide derivatives accessible from 3-Cyclopropyl-2-methylbenzoic acid.

ReagentProduct TypeDerivative Name
Methanol (CH₃OH)EsterMethyl 3-cyclopropyl-2-methylbenzoate
Ethanol (C₂H₅OH)EsterEthyl 3-cyclopropyl-2-methylbenzoate
BenzylamineAmideN-Benzyl-3-cyclopropyl-2-methylbenzamide
DiethylamineAmideN,N-Diethyl-3-cyclopropyl-2-methylbenzamide
AnilineAmideN-Phenyl-3-cyclopropyl-2-methylbenzamide

Targeted Functionalization and Rearrangement of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, a strained three-membered carbocycle, offers unique opportunities for complex structural modifications. Its high ring strain energy makes it susceptible to ring-opening and rearrangement reactions, while its pseudo-π system allows for specific functionalization.

Achieving stereocontrol in the functionalization of the cyclopropyl ring is a significant area of synthetic research. While reactions on the parent this compound are not extensively documented, principles from related systems, such as cyclopropyl ketones and carbaldehydes, can be applied.

Catalytic asymmetric cyclopropanation, often employing transition metals like rhodium or ruthenium with chiral ligands, is a powerful method for creating optically active cyclopropane (B1198618) derivatives. acs.orgacs.org These methods typically involve the reaction of an olefin with a diazoacetate, allowing for the construction of the cyclopropane ring with high stereocontrol. acs.org For a pre-existing ring, as in our scaffold, modifications would rely on stereoselective additions or rearrangements.

For instance, reactions that proceed through intermediates where the chirality of a catalyst can influence the approach of a reagent can lead to enantioenriched products. youtube.com Chiral Lewis acids or Brønsted acids can catalyze cycloadditions and ring-openings with high diastereo- and enantioselectivity. acs.orgrsc.org The development of chiral phosphoric acid catalysts, for example, has enabled the highly enantio- and diastereoselective formation of complex polycyclic systems incorporating cyclopropanes. rsc.org Such strategies could be adapted to functionalize the cyclopropyl moiety in this compound, potentially creating multiple new stereocenters with high control. nih.govrsc.org

The inherent strain of the cyclopropyl ring makes it a versatile precursor for various ring-opening and rearrangement reactions, leading to diverse molecular skeletons. These transformations are typically promoted by Lewis acids, Brønsted acids, or transition metals. rsc.orgnih.govrsc.orgthieme-connect.com

Lewis Acid Catalysis: Lewis acids like TiCl₄, Sn(OTf)₂, or Yb(OTf)₃ can activate the cyclopropane ring, often by coordinating to a nearby carbonyl group (or the carboxylic acid itself). nih.govuni-regensburg.de This activation facilitates nucleophilic attack and ring-opening. uni-regensburg.deacs.org For example, in systems analogous to cyclopropyl ketones, Lewis acid-mediated reactions can lead to cascade sequences, forming larger rings like dihydropyranones or cyclopentanes. nih.govnih.gov

Brønsted Acid Catalysis: Strong acids can protonate the cyclopropane ring or an adjacent functional group, initiating a ring-opening event to form a carbocationic intermediate. rsc.orgrsc.orgacs.org This intermediate can then undergo various subsequent reactions, including cycloadditions or rearrangements, to yield complex products such as cyclopentadienes or polycyclic isoindolinones. rsc.orgrsc.org Donor-acceptor cyclopropanes are particularly susceptible to Brønsted acid-catalyzed ring-opening and subsequent formal [3+2] or [4+2] cycloadditions. researchgate.netnih.gov

Transition Metal-Catalyzed Reactions: Metals like nickel can catalyze the C-C bond activation and difunctionalization of cyclopropyl ketones, leading to valuable γ-substituted silyl (B83357) enol ethers. nih.gov These reactions often proceed through a homoallyl nickel(II) intermediate. nih.gov

The table below summarizes potential outcomes from these pathways.

Catalyst TypeReaction PathwayPotential Product Scaffold
Lewis Acid (e.g., TiCl₄)Ring-opening/CyclizationDihydronaphthalenes, Polysubstituted cyclopentanes acs.orgnih.gov
Brønsted Acid (e.g., TfOH)Ring-opening/RearrangementPentacyclic Isoindolinones, Cyclopentadienes rsc.orgrsc.org
Transition Metal (e.g., Ni(acac)₂)C-C Activation/Cross-Couplingγ-Substituted Enol Ethers nih.gov

Benzene (B151609) Ring Substituent Variation Studies on this compound Scaffolds

Modifying the aromatic ring allows for fine-tuning of the electronic properties of the molecule. The existing methyl and cyclopropyl groups are both electron-donating, activating the ring towards electrophilic aromatic substitution and directing incoming substituents primarily to the ortho and para positions. ucalgary.caucalgary.ca The carboxylic acid group is a meta-director and deactivating. The interplay of these directing effects will govern the regioselectivity of further substitutions.

The introduction of electron-withdrawing groups (EWGs) onto the benzene ring decreases the electron density of the aromatic system. ucalgary.ca This makes the ring less susceptible to electrophilic attack and increases the acidity of the benzoic acid. libretexts.orglibretexts.orgdoubtnut.com Common EWGs include nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl groups (-SO₂R).

These groups are generally introduced via electrophilic aromatic substitution. For example, nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride/AlCl₃) followed by further modifications can install powerful EWGs. The presence of the activating methyl and cyclopropyl groups will compete with the deactivating carboxylic acid group in directing the substitution. The positions ortho to the activating groups (positions 4 and 6) are the most likely sites for substitution.

Substituent (EWG)Effect on Ring ReactivityEffect on Acidity
Nitro (-NO₂)DeactivatingIncreases
Trifluoromethyl (-CF₃)DeactivatingIncreases
Cyano (-CN)DeactivatingIncreases
Acyl (-COR)DeactivatingIncreases

Conversely, adding further electron-donating groups (EDGs) increases the electron density of the benzene ring, enhancing its nucleophilicity and reactivity towards electrophiles. ucalgary.caucalgary.ca Such groups generally decrease the acidity of the benzoic acid by destabilizing the negative charge of the carboxylate conjugate base. libretexts.orglibretexts.orgstackexchange.com Typical EDGs include alkoxy (-OR), amino (-NR₂), and additional alkyl (-R) groups.

Introducing these groups can be achieved through reactions like Friedel-Crafts alkylation or by converting an initially introduced nitro group into an amine. The strong activating and ortho, para-directing nature of the existing methyl and cyclopropyl groups, along with any new EDG, would strongly favor substitution at the remaining open activated positions on the ring.

Substituent (EDG)Effect on Ring ReactivityEffect on Acidity
Methoxy (-OCH₃)ActivatingDecreases
Amino (-NH₂)Strongly ActivatingDecreases
Ethyl (-CH₂CH₃)ActivatingDecreases
Hydroxyl (-OH)Strongly ActivatingDecreases

Heterocyclic Annulation and Fused System Strategies Employing this compound Derivatives

The strategic functionalization of this compound opens avenues for the synthesis of complex molecular architectures. The presence of the ortho-methyl group and the carboxylic acid function provides a versatile handle for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic and polycyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Isoquinolone Scaffolds from Ortho-Methyl Benzoic Acids

The isoquinolone core is a prevalent motif in numerous biologically active natural products and synthetic compounds. nih.gov General synthetic strategies often rely on the cyclization of appropriately substituted benzoic acid derivatives. For an ortho-methyl benzoic acid like this compound, these methods typically involve the transformation of the carboxylic acid into a more reactive intermediate, such as an amide, which can then undergo catalyzed C-H activation and annulation with a suitable coupling partner.

Transition metal-catalyzed reactions are at the forefront of these methodologies. Rhodium(III) and cobalt-catalyzed C-H activation/annulation of benzamides with alkynes or other acetylene (B1199291) equivalents represent a powerful and direct approach to constructing the isoquinolone framework. nih.govorganic-chemistry.org In a typical sequence applicable to this compound, the acid would first be converted to its corresponding benzamide (B126) derivative (e.g., an N-methoxy benzamide). This derivative then serves as the substrate for the catalyzed annulation.

For instance, a rhodium(III)-catalyzed reaction could proceed via the coordination of the catalyst to the directing group on the amide, followed by ortho-C-H bond activation and subsequent insertion of an alkyne. Reductive elimination would then furnish the desired 3,4-disubstituted isoquinolone, regenerating the active catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the annulation. organic-chemistry.org

Another established route involves the palladium-catalyzed cascade dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters. organic-chemistry.org This strategy would lead to the formation of isoquinolinone derivatives with different substitution patterns. The mechanism is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle involving α-C(sp²)-H activation. organic-chemistry.org

The table below summarizes potential catalytic systems that could be employed for the synthesis of isoquinolones derived from this compound.

Catalyst SystemAmide DerivativeCoupling PartnerPotential Product Structure
Rh(III)N-H, N-Me, N-OR BenzamideAlkynes (e.g., diphenylacetylene)7-Cyclopropyl-8-methyl-3,4-diphenylisoquinolin-1(2H)-one
Co(III)N-ChloroamideAlkynes7-Cyclopropyl-8-methyl-substituted isoquinolone
Pd(II)N-Alkoxybenzamideβ-Keto Esters7-Cyclopropyl-8-methyl-substituted isoquinolinone derivative

Construction of Other Fused Polycyclic and Spirocyclic Systems

Beyond isoquinolones, the structural features of this compound derivatives can be exploited to build other complex ring systems.

Fused Polycyclic Systems: The synthesis of fused polycyclic systems can be achieved through methods like thermally-induced ring contraction of larger ring systems or intramolecular Friedel-Crafts-type reactions. beilstein-journals.org For example, a derivative of this compound could be elaborated into a seven-membered thiepine (B12651377) ring fused to the benzene core. Subsequent thermally-induced sulfur extrusion can lead to the formation of a naphthalene-based polycyclic system. beilstein-journals.org This "precursor approach" is valuable for accessing complex aromatic structures. beilstein-journals.org

Another strategy involves base-induced ring expansion, which can construct fused seven-membered rings. chemrxiv.org While this method is often applied to different starting materials, a suitably functionalized derivative of this compound could potentially be designed to undergo such a transformation, leading to benzocycloheptane-type structures. chemrxiv.org

Spirocyclic Systems: The construction of spirocycles, where two rings share a single atom, requires distinct synthetic strategies. One approach involves an intramolecular C-alkylation. nih.gov A derivative of this compound could be prepared where the carboxylic acid is converted to a suitable leaving group, and a nucleophilic center is tethered to the aromatic ring. Base-promoted cyclization would then generate the spirocyclic core. The synthesis of the approved drug spironolactone, for example, involves the formation of a spirocyclic lactone. nih.gov

A different approach involves the rearrangement of oxaspiro intermediates. The reaction of a cyclopropylidene derivative with an epoxide can form an oxaspiro[2.2]pentane, which can undergo further rearrangement to yield more complex carbocycles. nih.gov Adapting this logic, the cyclopropyl group of the parent molecule could potentially participate in elaborate cascade reactions to form spirocyclic structures under specific conditions.

The table below outlines conceptual strategies for synthesizing fused and spirocyclic systems from derivatives of this compound.

Target SystemSynthetic StrategyKey IntermediatePotential Product Class
Fused PolycycleThermally-Induced Sulfur ExtrusionFused Thiepine DerivativeNaphthalene-based Polycycle
Fused PolycycleBase-Induced Ring ExpansionFunctionalized BenzocyclobutaneBenzocycloheptane Derivative
SpirocycleIntramolecular C-AlkylationTethered Nucleophile/ElectrophileSpiro-indanone or similar
SpirocycleOxaspiro RearrangementEpoxide/CyclopropylideneComplex Spiro-carbocycle

Advanced Spectroscopic Characterization and Theoretical Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for structural confirmation.

The 1H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Carboxylic Acid Proton (-COOH): A characteristic singlet, typically appearing far downfield in the spectrum (δ 10-13 ppm), due to the strong deshielding effect of the adjacent oxygen atoms. This signal is often broad.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (multiplicities) would be determined by their positions relative to the electron-donating methyl and cyclopropyl (B3062369) groups and the electron-withdrawing carboxylic acid group.

Methyl Protons (-CH3): A singlet corresponding to the three equivalent protons of the methyl group, likely appearing in the upfield region of the aromatic section (δ 2.0-2.5 ppm).

Cyclopropyl Protons (-C3H5): The protons of the cyclopropyl ring would produce complex multiplets in the most upfield region of the spectrum (typically δ 0.5-1.5 ppm) due to their unique chemical and magnetic environments.

The 13C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group would be found significantly downfield (δ 165-185 ppm).

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the substituents (C2, C3, and the carboxyl-bearing C1) would have characteristic shifts.

Methyl Carbon (-CH3): An upfield signal (δ 15-25 ppm).

Cyclopropyl Carbons: Signals for the methine and methylene (B1212753) carbons of the cyclopropyl ring would appear in the upfield region (δ 5-20 ppm).

Table 1: Predicted 1H NMR Chemical Shifts for 3-Cyclopropyl-2-methylbenzoic acid This table is based on typical chemical shift values for similar functional groups and structural motifs.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet (broad)
Aromatic (Ar-H) 7.0 - 8.2 Multiplet
Methyl (-CH3) 2.0 - 2.5 Singlet

Table 2: Predicted 13C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups and structural motifs.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH) 165 - 185
Aromatic (C-COOH) 128 - 135
Aromatic (C-CH3) 135 - 142
Aromatic (C-Cyclopropyl) 140 - 150
Aromatic (C-H) 125 - 135
Methyl (-CH3) 15 - 25

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals are connected, which is crucial for unambiguous structure determination. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between the adjacent aromatic protons and within the cyclopropyl ring proton system, helping to piece together these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. scribd.comlibretexts.org It provides a direct link between the 1H and 13C assignments. For example, the proton signal at ~2.2 ppm would show a cross-peak to the carbon signal at ~20 ppm, confirming the -CH3 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (2-4 bonds). youtube.comlibretexts.org This is exceptionally useful for identifying quaternary (non-protonated) carbons and assembling the different molecular fragments. For instance, the methyl protons would show a correlation to the aromatic C2 carbon and potentially the C1 and C3 carbons, confirming the substitution pattern on the ring. The cyclopropyl protons would show correlations to the aromatic C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It is critical for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the methyl group protons and the protons of the cyclopropyl group, providing insight into the preferred rotational conformation around the C2-C3 bond of the benzene ring.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out many interactions, ssNMR can detect the effects of the local environment within a crystal lattice. This makes it highly sensitive to different crystal packing arrangements, known as polymorphism. For this compound, ssNMR could be used to:

Identify the presence of different polymorphic forms by detecting distinct sets of NMR signals for each form.

Provide information on the molecular conformation adopted in the solid state, which may differ from the conformation in solution.

Characterize intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which govern the crystal packing.

Currently, there are no specific published solid-state NMR studies available for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular conformation.

The IR and Raman spectra of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can indicate whether the carboxylic acids exist as hydrogen-bonded dimers in the sample.

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

Aromatic Ring:

C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹.

C=C Stretch: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Alkyl Groups (Methyl and Cyclopropyl):

C-H Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound This table is based on typical IR frequencies for the constituent functional groups.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

The rotation around the single bonds connecting the cyclopropyl group and the carboxylic acid group to the benzene ring can lead to different conformational isomers (rotamers). The vibrational frequencies of certain modes, particularly those involving these substituents, can be sensitive to the specific conformation. For example, the precise frequency of the C-C bond stretching between the aromatic ring and the cyclopropyl group could differ between rotamers. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, it may be possible to determine the most stable conformer. However, detailed studies on the conformational isomers of this compound using vibrational spectroscopy are not currently available in the literature.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry serves as a definitive analytical tool for confirming the molecular weight and elucidating the structural features of this compound. Through high-resolution techniques and tandem mass spectrometry, detailed insights into its elemental composition and gas-phase ion chemistry are obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal for assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the theoretical exact mass is calculated based on its elemental formula, C₁₁H₁₂O₂. The experimentally measured exact mass, typically acquired using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is then compared to this theoretical value. A low mass error, usually in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₂O₂
Theoretical Exact Mass (for [M+H]⁺)177.0910 u
Theoretical Exact Mass (for [M-H]⁻)175.0765 u

Note: Experimental values are dependent on specific instrumentation and conditions.

Fragmentation Pathways and Mechanistic Information from Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is characteristic of an ortho-substituted benzoic acid, demonstrating a classic "ortho effect."

In negative ion mode, the deprotonated molecule ([M-H]⁻) at an m/z of approximately 175.0765 is selected as the precursor ion. Collision-induced dissociation (CID) of this ion initiates a specific fragmentation cascade:

Loss of a Methyl Radical: The primary and most significant fragmentation is the homolytic cleavage of the C-C bond between the aromatic ring and the ortho-methyl group, resulting in the loss of a methyl radical (•CH₃). This is an energetically favorable pathway due to the proximity of the carboxylate and methyl groups.

Subsequent Loss of Carbon Dioxide: The resulting product ion then readily loses a molecule of carbon dioxide (CO₂).

This sequential loss provides a distinct signature for the ortho substitution pattern.

Table 2: Key Fragmentation Ions of [M-H]⁻ of this compound in MS/MS

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss
175.0765Loss of methyl radical~160.05•CH₃ (15 Da)
~160.05Loss of carbon dioxide~116.05CO₂ (44 Da)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is defined by the electronic transitions within its chromophoric systems.

Analysis of Chromophoric Properties and Electronic Absorption Characteristics

The principal chromophore in this compound is the substituted benzene ring conjugated with the carboxylic acid group. The electronic spectrum is dominated by π → π* transitions associated with the aromatic system and the carbonyl group. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen atoms of the carboxyl group, is also expected. The presence of the electron-donating methyl and cyclopropyl groups on the benzene ring typically influences the energy of these transitions, often resulting in a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzoic acid.

Table 3: Expected Electronic Transitions for this compound

Transition TypeAssociated Chromophore(s)Relative Energy
π → πSubstituted Benzene Ring, Carboxyl C=OHigh (Absorbs at shorter λ)
n → πCarboxyl C=O and -OHLow (Absorbs at longer λ)

Solvent Effects and Solvatochromism on Electronic Spectra

Solvatochromism describes the shift in the position of an absorption band as a result of changing the polarity of the solvent. This phenomenon is a valuable tool for characterizing the nature of electronic transitions.

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.

n → π* Transitions: For n → π* transitions, the ground state is stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This stabilization is greater than that of the less accessible excited state, resulting in an increased energy gap for the transition. Consequently, a hypsochromic (blue) shift is typically observed for n → π* transitions as solvent polarity increases.

The specific spectral shifts observed for this compound in different solvents can thus provide empirical evidence about the character of its electronic excited states.

Computational and Theoretical Chemistry Investigations of 3 Cyclopropyl 2 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide foundational information about the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Conformations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of investigations.

DFT calculations can be used to determine the optimized molecular geometry of 3-Cyclopropyl-2-methylbenzoic acid, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the most stable conformation of the molecule, considering the relative orientations of the cyclopropyl (B3062369), methyl, and carboxylic acid groups attached to the benzene (B151609) ring. The steric and electronic interactions between these substituent groups play a crucial role in defining the molecule's preferred geometry. For instance, DFT studies on similar substituted benzoic acids have shown good agreement between calculated and experimental X-ray data for geometrical parameters. jocpr.com

The electronic properties, such as the distribution of electron density, can also be elucidated through DFT. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic stability.

Table 1: Predicted Bond Lengths and Angles for this compound using DFT (B3LYP functional)

ParameterPredicted Value
C-C (Aromatic Ring)~1.39 - 1.41 Å
C-C (Cyclopropyl Ring)~1.50 - 1.52 Å
C-C (Methyl Group)~1.53 Å
C-C (Carboxylic Acid)~1.49 Å
C=O (Carboxylic Acid)~1.21 Å
C-O (Carboxylic Acid)~1.36 Å
O-H (Carboxylic Acid)~0.97 Å
C-C-C (Aromatic Ring)~118° - 121°
C-C-C (Cyclopropyl Ring)~60°
C-C=O (Carboxylic Acid)~123°
C-C-O (Carboxylic Acid)~114°

Note: These are representative values based on calculations of similar molecules and may vary depending on the specific basis set used.

Hartree-Fock (HF) Methods for Initial Geometry Optimization and Energy Calculations

The Hartree-Fock (HF) method is an ab initio approach that provides a foundational level of theory for quantum chemical calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is valuable for initial geometry optimizations and as a starting point for more advanced computational methods.

Basis Set Selection and Level of Theory Considerations for Accuracy and Computational Cost

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule.

For a molecule like this compound, a Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p) would be appropriate for initial geometry optimizations and frequency calculations. mdpi.com The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is important for accurately modeling the bonding in the cyclopropyl ring and the carboxylic acid group. Diffuse functions (++), which are important for describing anions and systems with lone pairs, may also be beneficial. For higher accuracy energy calculations, correlation-consistent basis sets like aug-cc-pVTZ could be employed, though at a significantly higher computational cost. mdpi.com The selection of the basis set often involves a compromise between the desired accuracy and the available computational resources.

Spectroscopic Parameter Prediction and Theoretical-Experimental Correlation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net By combining the GIAO method with DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy.

The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Theoretical calculations can be particularly useful in resolving ambiguities in experimental spectra, especially for complex molecules with overlapping signals. The accuracy of the calculated chemical shifts is dependent on the level of theory and the basis set used in the calculation. epstem.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO-DFT

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H~12.0 - 13.0-
Aromatic H's~7.0 - 8.0~125 - 140
Cyclopropyl H's~0.5 - 1.5~5 - 15
Methyl H's~2.2 - 2.5~15 - 20
Carboxylic Acid C-~170 - 175

Note: These are estimated chemical shift ranges based on calculations of similar structures and are relative to a standard reference.

Prediction of Vibrational Frequencies and Normal Mode Analysis

Theoretical calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled using an empirical scaling factor. researchgate.net

A normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency. This information is invaluable for assigning the bands in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule, such as the C=O stretch of the carboxylic acid, the C-H stretches of the aromatic ring, cyclopropyl group, and methyl group, and the O-H stretch of the carboxylic acid. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3400 - 3600
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Cyclopropyl)~3000 - 3100
C-H Stretch (Methyl)~2850 - 3000
C=O Stretch (Carboxylic Acid)~1700 - 1750
C-C Stretch (Aromatic Ring)~1450 - 1600

Note: These are unscaled frequencies and the actual experimental values may be lower.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating their excited states. mdpi.comgrowingscience.com For this compound, TD-DFT calculations can elucidate the relationship between its molecular structure and its absorption of ultraviolet-visible (UV-Vis) light.

The process begins with the optimization of the molecule's ground-state geometry using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). Following this, TD-DFT is employed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. karazin.ua

Studies on related benzoic acid derivatives have shown that the choice of the exchange-correlation functional is critical for accurate predictions. nih.govresearchgate.net Functionals like CAM-B3LYP, M06-2X, and ωB97XD have demonstrated excellent agreement with experimental data for these types of compounds. nih.gov The calculations typically reveal that the primary electronic transitions in benzoic acids are of π → π* and n → π* character, localized on the benzene ring and the carboxyl group. For this compound, the presence of the cyclopropyl and methyl groups would be expected to induce slight bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted benzoic acid, due to their electronic and steric effects.

A molecular orbital analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is concentrated on the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the carboxylic acid moiety. The predicted UV-Vis spectrum would feature distinct absorption bands, with the most intense band corresponding to the S0 → S1 transition.

Table 1: Predicted UV-Vis Spectral Data for this compound using TD-DFT (CAM-B3LYP/6-311+G(d,p)) in a simulated solvent.
Excited StatePredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S12850.215HOMO -> LUMO (π -> π)
S22400.150HOMO-1 -> LUMO (π -> π)
S32100.085HOMO -> LUMO+1 (n -> π*)

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule. semanticscholar.org This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

For this compound, an MEP map would reveal distinct regions of varying electrostatic potential, typically color-coded for intuitive analysis:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are characteristic of nucleophilic sites. For this molecule, the most negative potential would be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These sites are the most likely points of attack for electrophiles.

Positive Potential (Blue): These areas signify a deficiency of electrons and represent electrophilic sites. The most positive potential is expected to be found around the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and attack by nucleophiles. semanticscholar.org

Neutral Potential (Green): The aromatic ring and the hydrocarbon portions (methyl and cyclopropyl groups) would generally exhibit a more neutral potential, although the π-system of the ring can also act as a weak nucleophilic site. researchgate.net

The MEP analysis provides a clear, qualitative prediction of the molecule's chemical reactivity, guiding the understanding of its interaction with other chemical species, such as receptors or enzymes. researchgate.net

Table 2: Predicted Reactive Sites of this compound from MEP Analysis.
Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carboxyl Oxygen AtomsHighly Negative (Red)Site for Electrophilic Attack / Hydrogen Bond Acceptor
Carboxyl Hydrogen AtomHighly Positive (Blue)Site for Nucleophilic Attack / Deprotonation / Hydrogen Bond Donor
Aromatic Ring (π-system)Slightly NegativeWeak Nucleophilic Character
Cyclopropyl & Methyl GroupsNear Neutral (Green)Low Reactivity

Conformation Analysis and Potential Energy Surface Exploration

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. uwlax.edu Exploring the potential energy surface (PES) helps to identify the most stable, low-energy conformers and the energy barriers that separate them. youtube.com For this compound, the key rotational degrees of freedom are around the C-C bond connecting the carboxylic acid to the phenyl ring and the C-C bond linking the cyclopropyl group to the ring.

A systematic scan of the PES would be performed by incrementally rotating these key dihedral angles and calculating the corresponding energy at each step using a quantum chemistry method like DFT. researchgate.net The results are typically visualized as a 1D or 2D plot of energy versus the dihedral angle(s).

Table 3: Hypothetical Relative Energies of Key Conformers of this compound.
Conformer DescriptionKey Dihedral Angle (Ring-COOH)Relative Energy (kJ/mol)Notes
Global Minimum~30°0.0Slightly twisted COOH group due to steric clash with the methyl group.
Planar Conformer~5.2Higher energy due to significant steric repulsion.
Perpendicular Conformer90°~12.5Transition state for rotation; loss of conjugation.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological macromolecule.

An MD simulation would begin with a well-defined starting structure, often the lowest energy conformer identified from quantum mechanical calculations. This structure is then placed in a simulated environment, such as a box of water molecules, and the system is allowed to evolve over a period of nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Solvent Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules can be monitored. Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around specific atoms of the solute.

Binding Dynamics: If simulated with a protein, MD can provide insights into how the molecule fits into a binding pocket, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and the residence time of the ligand in the binding site.

These simulations bridge the gap between static molecular models and dynamic biological processes, offering a more realistic view of the molecule's behavior in a complex environment.

Table 4: Objectives and Expected Outcomes of an MD Simulation of this compound in Water.
Simulation ObjectiveKey Analysis MetricExpected Outcome/Insight
Assess structural stabilityRoot Mean Square Deviation (RMSD)Determine if the molecule maintains a stable average conformation or explores multiple states.
Characterize conformational flexibilityDihedral Angle DistributionsIdentify preferred orientations and rotational freedom of the cyclopropyl and carboxyl groups.
Analyze solvation shell structureRadial Distribution Functions (RDFs)Quantify the organization of water molecules around the carboxyl group's hydrogen bond donors/acceptors.
Quantify hydrogen bondingHydrogen Bond AnalysisDetermine the average number and lifetime of hydrogen bonds between the solute and solvent.

Methodological Aspects of Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. mdpi.com For analogues of this compound, QSAR modeling can be a powerful strategy in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. The generation process involves calculating a large number of descriptors, which can be classified into several categories: hufocw.org

0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., counts of functional groups).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, electro-topological state indices). hufocw.org

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, solvent-accessible surface area, steric and electrostatic fields in CoMFA). hufocw.orgnih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). protoqsar.com

Given the vast number of potential descriptors, a crucial step is descriptor selection. This is done to build a simpler, more interpretable model and to avoid overfitting. Methodologies for selection include:

Correlation Analysis: Removing descriptors that are highly correlated with each other to reduce redundancy.

Stepwise Regression: Iteratively adding or removing descriptors to find the subset that best explains the variance in activity.

Genetic Algorithms: An optimization technique that mimics natural selection to "evolve" an optimal set of descriptors for the model.

Table 5: Examples of Molecular Descriptor Classes for QSAR Modeling.
Descriptor ClassExamplesInformation Encoded
Constitutional (0D/1D)Molecular Weight, Number of H-bond donors/acceptorsMolecular composition and basic counts.
Topological (2D)Wiener Index, Kappa Shape IndicesMolecular branching and connectivity.
Geometrical (3D)Molecular Surface Area, Principal Moments of InertiaMolecular size and shape.
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic structure and reactivity.

A QSAR model is only useful if it is statistically robust and has strong predictive power for new compounds. Validation is therefore a critical and mandatory step in the modeling process. basicmedicalkey.com Validation is typically performed using both internal and external methods. nih.gov

Internal Validation: This assesses the robustness and stability of the model using the same dataset on which it was built (the training set). The most common technique is cross-validation. wikipedia.org

Leave-One-Out Cross-Validation (LOO-CV): A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The predictive ability is quantified by the cross-validated correlation coefficient, Q². A high Q² (typically > 0.5) indicates a robust model. wikipedia.org

External Validation: This is the most rigorous test of a model's predictive capability. nih.gov The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The final model, built using only the training set, is then used to predict the activities of the test set compounds. The predictive power is assessed using the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of external compounds. mdpi.com

Several statistical metrics are used to assess the quality of a QSAR model. The goal is to ensure the model has a good balance of statistical fit (high R²), robustness (high Q²), and predictive power (high R²_pred). basicmedicalkey.com

Table 6: Key Statistical Metrics for QSAR Model Validation.
MetricDescriptionAcceptable ValuePurpose
R² (Coefficient of Determination)Measures the goodness-of-fit of the model to the training set data.> 0.6Assess model fit.
Q² (Cross-validated R²)Measures the predictive power of the model during internal cross-validation.> 0.5Assess model robustness.
R²_pred (Predictive R²)Measures the predictive power of the model on an external test set.> 0.6Assess true predictive capability.
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.As low as possibleAssess prediction accuracy.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products Incorporating Cyclopropyl-Aromatic Scaffolds

While direct examples of the total synthesis of a natural product using 3-Cyclopropyl-2-methylbenzoic acid as a starting material are not prominent in publicly available scientific literature, the cyclopropyl-aromatic motif is present in a variety of natural products. The synthesis of these molecules often requires the construction of the cyclopropane (B1198618) ring at some stage. Compounds like this compound serve as pre-functionalized building blocks that could, in principle, simplify the synthesis of such natural products by providing the cyclopropyl-aromatic core ready-made. The presence of the carboxylic acid and methyl groups offers handles for further chemical modification and elaboration into more complex structures.

The general importance of cyclopropane-containing building blocks is well-established in the synthesis of natural products, where they are found in terpenes, fatty acid metabolites, and unique amino acids. The rigidity of the cyclopropyl (B3062369) group is particularly useful for creating molecules with a well-defined orientation of functional groups.

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The carboxylic acid functional group of this compound is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. Through standard amide bond-forming reactions, the benzoic acid can be coupled with various amines to generate a library of amides. These amides can then undergo further intramolecular cyclization reactions to form nitrogen-containing heterocycles.

For instance, the conversion of the benzoic acid to a corresponding cyclopropyl ketone derivative could open up pathways to other heterocyclic systems. It has been demonstrated that cyclopropyl ketones can react with compounds like aryl 1,2-diamines in the presence of a suitable catalyst to form benzimidazoles, an important class of heterocycles in medicinal chemistry. By applying such established synthetic methodologies, this compound can serve as a foundational scaffold for generating libraries of diverse heterocyclic compounds, which are crucial for drug discovery and materials science research.

Key Intermediate in the Synthesis of Pharmaceutical and Agrochemical Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are relevant to the fields of pharmaceutical and agrochemical development. Although specific APIs that name this compound as a direct precursor are not widely documented, related structures are known to be vital intermediates. For example, 3-methyl-2-nitrobenzoic acid is a known precursor in the synthesis of important diamide-class agrochemicals. Patents related to these agrochemicals disclose that the substituent groups can be varied, and cycloalkyl groups like cyclopropyl are often considered. This suggests that this compound is a highly relevant potential intermediate for next-generation agrochemicals within this class.

In medicinal chemistry, the incorporation of a cyclopropyl group into a drug candidate is a common strategy to enhance its pharmacological profile. The cyclopropyl-benzoic acid scaffold is found in molecules investigated for various therapeutic properties. The unique substitution pattern of this compound makes it a candidate for use as a key intermediate in the synthesis of novel APIs where fine-tuning of steric and electronic properties is required for optimal biological activity.

Development of Asymmetric Synthetic Strategies Utilizing Chiral Precursors of this compound

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern pharmacology. The development of synthetic strategies that can produce chiral derivatives of this compound, or use it to induce chirality in other molecules, is an area of significant interest.

One established approach involves the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that can be attached to the carboxylic acid of this compound. This would allow for diastereoselective reactions to be performed on the molecule, after which the auxiliary can be removed to yield an enantiomerically enriched product.

Alternatively, asymmetric synthesis can be achieved by using chiral precursors to construct the molecule itself. For example, novel strategies have been developed for the asymmetric synthesis of chiral cyclopropanes. Such methods could be adapted to produce a chiral version of a precursor to this compound, thereby establishing its absolute stereochemistry from the beginning of the synthesis. These strategies are crucial for accessing specific stereoisomers of potential drug candidates derived from this scaffold, as different enantiomers can have vastly different biological activities.

Applications in Advanced Medicinal Chemistry Research and Ligand Design

Design and Exploration of Chemical Scaffolds Incorporating the 3-Cyclopropyl-2-methylbenzoic Acid Motif

The this compound motif itself can be considered a valuable chemical scaffold. The benzoic acid moiety provides a key interaction point, often serving as a hydrogen bond donor and acceptor, which is crucial for anchoring a molecule within a biological target's binding site. The strategic placement of the methyl and cyclopropyl (B3062369) groups at the 2 and 3 positions, respectively, imparts a specific three-dimensional architecture. This fixed orientation can be exploited to achieve selectivity for a particular target, as the precise arrangement of these substituents will dictate how the molecule fits into a binding pocket.

The cyclopropyl group, in particular, is a well-regarded feature in medicinal chemistry. nih.gov Its rigid nature can help to lock the conformation of the molecule, reducing the entropic penalty upon binding to a target. acs.org This conformational constraint is a powerful tool in drug design, as it can lead to higher potency and selectivity. Furthermore, the cyclopropyl group can influence the electronic properties of the aromatic ring and offer additional hydrophobic interactions with the target protein. beilstein-journals.org

The exploration of scaffolds based on this motif would involve synthesizing a library of derivatives where other positions on the benzoic acid ring are substituted, or where the carboxylic acid is replaced with bioisosteric equivalents. These studies, while not yet prevalent in the literature for this specific compound, are a logical next step in understanding its potential.

Ligand Design Strategies Based on Structural Analogues and Bioisosteric Replacements

The design of effective ligands often relies on the principles of structural analogy and bioisosteric replacement. These strategies are central to optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated approach to modulating receptor activity. beilstein-journals.org The this compound structure possesses characteristics that could be amenable to the design of allosteric modulators. The defined shape conferred by the cyclopropyl and methyl groups could allow for specific interactions with the often more diverse and less conserved allosteric binding sites.

While direct research on this compound as an allosteric modulator is not currently available, the general principles of designing such agents can be applied. For instance, the benzoic acid could act as a key anchoring group within an allosteric pocket, while the cyclopropyl and methyl substituents probe for specific hydrophobic or shape-complementary interactions. The rational design process would involve computational modeling to identify potential allosteric sites on a target protein that can accommodate this specific structural motif.

Enzyme inhibitors are a cornerstone of modern medicine. Benzoic acid derivatives have a long history as scaffolds for the development of enzyme inhibitors. nih.gov The carboxylic acid group can mimic the substrate's interacting moiety or chelate essential metal ions in the enzyme's active site.

The this compound scaffold could be particularly effective in this context. The rigid cyclopropyl group can orient the molecule in a specific manner within the enzyme's active site, potentially leading to highly selective inhibition. For example, in the design of factor Xa inhibitors, a benzoic acid scaffold was successfully utilized, with various substituents explored to optimize interactions with the enzyme's pockets. nih.gov Although this research did not specifically use the 3-cyclopropyl-2-methyl substitution pattern, it highlights the potential of the benzoic acid core in enzyme inhibitor design. The unique steric and electronic properties of the cyclopropyl group could be leveraged to target specific residues within an enzyme's active site that are not accessible to more flexible inhibitors.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the this compound scaffold, SAR studies would be crucial to unlock its full therapeutic potential.

Studies on other substituted benzoic acids have shown that the nature and position of substituents significantly influence their binding affinity to proteins like serum albumin. nih.gov For instance, the binding constants of meta- and para-substituted benzoic acids often correlate with the Hammett constants of the substituents, indicating the importance of electronic effects. nih.gov Similar systematic studies on the this compound core would provide invaluable data on how to fine-tune its interactions with a specific biological target. The interplay between the fixed cyclopropyl and methyl groups and any newly introduced substituents would be of particular interest.

Compound/ScaffoldKey Structural FeaturesRelevance to SAR
2,5-Substituted Benzoic AcidCarboxyl group and substituents at positions 2 and 5Demonstrates how substitutions on the benzoic acid ring influence binding mode and affinity to target proteins like Mcl-1. nih.gov
Benzoic Acid-based Factor Xa InhibitorsBenzoic acid core with various P1 and P4 ligandsIllustrates the utility of the benzoic acid scaffold in enzyme inhibitor design and the importance of substituent optimization. nih.gov
Substituted Benzoic Acids (general)Varied substituents on the benzoic acid ringShows that electronic properties and substituent positioning are critical for protein binding and biological activity. nih.gov

This table is generated based on findings from related but not identical compounds to illustrate the principles of SAR.

The inherent rigidity of the this compound scaffold is one of its most significant assets. The cyclopropyl group, being a three-membered ring, has a fixed, planar-like structure that restricts the rotational freedom of the bond connecting it to the benzoic acid ring. This, in conjunction with the adjacent methyl group, forces the molecule to adopt a limited set of low-energy conformations.

Conformational analysis of related molecules, such as cyclopropane-based peptidomimetics, has shown that the cyclopropane (B1198618) ring can effectively constrain molecular conformation in a three-dimensionally diverse manner. researchgate.net While specific conformational analysis data for this compound is not available, computational studies could predict its preferred conformations and how these might interact with various biological targets. Such studies would be instrumental in guiding the design of new ligands based on this promising, yet under-explored, chemical scaffold.

Advanced Computational Drug Design Methodologies

The integration of computational tools has revolutionized the drug discovery pipeline, enabling the rational design and optimization of drug candidates. For a molecule like this compound, these methodologies can be instrumental in elucidating its potential biological targets and in designing novel derivatives with enhanced activity and selectivity.

Ligand-Based and Structure-Based Drug Design Approaches

The journey of designing a new drug often begins with either a known active molecule (ligand) or the three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD) approaches are employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. Should this compound or its derivatives exhibit biological activity, LBDD techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies could be applied. A pharmacophore model would define the essential three-dimensional arrangement of chemical features of this compound responsible for its biological activity. This model can then be used to screen large virtual libraries to identify new compounds with similar features and potentially similar or improved activity.

Structure-Based Drug Design (SBDD) , on the other hand, relies on the known three-dimensional structure of the target protein. If a protein target for this compound is identified, SBDD can provide profound insights into its binding mechanism. The unique conformation conferred by the cyclopropyl and methyl groups on the benzoic acid scaffold can be precisely analyzed within the binding pocket of a receptor. semanticscholar.org This information is invaluable for designing modifications to the parent molecule to improve its fit and, consequently, its potency and selectivity. The cyclopropyl group, in particular, can act as a conformational constraint, reducing the entropic penalty upon binding and potentially forming favorable interactions with the protein. nih.govresearchgate.net

Drug Design Approach Description Potential Application for this compound
Ligand-Based Drug Design (LBDD)Utilizes knowledge of active molecules to build a model for activity.Development of pharmacophore models and QSAR to guide the synthesis of new analogs.
Structure-Based Drug Design (SBDD)Relies on the 3D structure of the biological target to design ligands.Optimization of the compound's interactions within the target's binding site to enhance potency and selectivity.

Molecular Docking and Analysis of Protein-Ligand Binding Modes

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies could be performed against a variety of potential biological targets to generate hypotheses about its mechanism of action.

The docking process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For instance, the carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor, while the cyclopropyl and methyl groups can engage in hydrophobic interactions.

Analysis of the predicted binding modes can guide the rational design of new derivatives. For example, if the docking simulation suggests that a particular region of the binding pocket is not optimally occupied, a modification to the this compound structure could be proposed to fill this void and enhance binding affinity. Molecular docking studies have been successfully employed for various heterocyclic compounds to understand their binding modes. nih.gov

Parameter Description Relevance to this compound
Binding Affinity The strength of the interaction between the ligand and the protein.Predicted by scoring functions to rank potential binding poses and compare different derivatives.
Binding Mode The specific orientation and conformation of the ligand within the protein's binding site.Reveals key interactions that contribute to binding and provides a basis for rational drug design.
Key Interactions Hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc.The carboxylic acid, cyclopropyl, and methyl groups can all participate in specific interactions with the target.

Application of Site Identification by Ligand Competitive Saturation (SILCS) for Fragment-Based Design

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. These fragments are then grown or linked together to create a more potent lead compound. The Site Identification by Ligand Competitive Saturation (SILCS) methodology is a sophisticated computational approach that is particularly well-suited for FBDD. nih.gov

SILCS simulations use molecular dynamics to map the binding preferences of various small molecular fragments (e.g., propane, methanol, benzene) across the entire surface of a target protein. This generates "FragMaps," which are three-dimensional probability maps that highlight regions where specific functional groups are likely to bind. nih.gov

For a molecule like this compound, the SILCS approach could be invaluable. The cyclopropyl group itself can be considered a valuable fragment in drug design. nih.govresearchgate.net By performing SILCS simulations on a potential protein target, researchers could identify "hot spots" for hydrophobic fragments like the cyclopropyl group, as well as for aromatic and hydrogen-bonding groups present in the molecule. This information can be used to:

Identify potential binding sites: The FragMaps can reveal previously unknown binding pockets on a protein that are suitable for accommodating a ligand like this compound.

Guide fragment elaboration: If this compound is considered a fragment itself, SILCS can suggest how to best "grow" the molecule to interact with adjacent favorable regions on the protein surface, thereby increasing its affinity and specificity.

Optimize existing ligands: By analyzing the FragMaps in the context of a docked this compound molecule, researchers can identify modifications that would lead to more favorable interactions with the target.

The SILCS methodology provides a detailed and dynamic picture of protein-ligand interactions, accounting for protein flexibility and the effects of solvent, making it a powerful tool for leveraging the unique structural features of this compound in fragment-based drug design. nih.gov

Crystallographic Investigations and Solid State Characteristics

Single Crystal X-ray Diffraction Studies of 3-Cyclopropyl-2-methylbenzoic Acid and its Derivatives

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzoic acid derivatives is predominantly governed by a network of intermolecular interactions. For this compound, the carboxylic acid functional group is expected to be a primary driver of the crystal packing through the formation of strong hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers via O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.

For instance, in the crystal structure of the related compound 3-acetoxy-2-methylbenzoic acid , molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with the expected R²₂(8) graph-set motif. nih.gov This provides a strong indication of the likely primary hydrogen bonding interaction in this compound. The relative orientation of the cyclopropyl (B3062369) and methyl substituents would further influence the packing efficiency and the potential for other weak interactions.

Analysis of Molecular Conformation in the Solid State

SCXRD analysis allows for a detailed examination of the molecular conformation adopted by a molecule in the solid state. For this compound, key conformational features would include the dihedral angle between the carboxylic acid group and the plane of the benzene (B151609) ring, as well as the orientation of the cyclopropyl group relative to the aromatic ring.

Table 1: Crystallographic Data for a Related Benzoic Acid Derivative

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-acetoxy-2-methylbenzoic acid nih.govC₁₀H₁₀O₄OrthorhombicPbca7.754(2)11.346(3)21.187(6)9090901864.0(9)8

Powder X-ray Diffraction (PXRD) for Polymorphic Characterization and Phase Transitions

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is a primary tool for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph.

For this compound, PXRD would be instrumental in screening for different polymorphic forms that may arise under various crystallization conditions (e.g., different solvents, temperatures, or pressures). The presence of multiple polymorphs can have significant implications for the physical and chemical properties of the compound.

Furthermore, variable-temperature PXRD (VT-PXRD) studies can be employed to investigate phase transitions between different polymorphic forms as a function of temperature. This information is crucial for understanding the thermodynamic relationships between polymorphs and for identifying the most stable form under ambient conditions.

Computational Crystal Structure Prediction (CSP) Using Ab Initio and Empirical Methods

In the absence of experimental single crystal data, computational crystal structure prediction (CSP) has emerged as a valuable tool for exploring the potential crystal structures of a molecule. CSP methods utilize computational algorithms to generate a landscape of possible crystal packings, ranked by their lattice energies.

For this compound, CSP could predict the most likely crystal structures by considering the molecule's conformational flexibility and the various possible intermolecular interactions. These predictions can guide experimental polymorph screening efforts and provide insights into the factors that govern crystal packing. Ab initio methods, based on quantum mechanics, and empirical methods, which use force fields, can both be employed to calculate the lattice energies of the predicted structures.

NMR Crystallography for Structure Verification and De Novo Elucidation in the Solid State

NMR crystallography is a rapidly advancing field that integrates solid-state NMR (ssNMR) spectroscopy with computational methods to provide detailed structural information about crystalline and amorphous solids. It is particularly useful when single crystals suitable for SCXRD are difficult to obtain.

For this compound, ssNMR could provide valuable information about the local environment of the different nuclei (e.g., ¹H, ¹³C). Chemical shifts in ssNMR are highly sensitive to the molecular conformation and intermolecular interactions, making it a powerful tool for distinguishing between different polymorphs.

Combined Computational and Experimental Solid-State NMR Approaches

The synergy between experimental ssNMR and computational chemistry is at the heart of NMR crystallography. By calculating the NMR parameters (e.g., chemical shifts) for computationally predicted crystal structures and comparing them with experimental ssNMR data, it is possible to validate or refine the predicted structures. This combined approach can lead to the de novo determination of crystal structures from powder samples. For this compound, this would involve acquiring high-resolution ssNMR spectra and comparing them to the calculated spectra of the most stable structures predicted by CSP.

Analysis of High Z' Crystal Structures and Disorder Phenomena

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental data has been found regarding the crystal structure of this compound. Consequently, there is no specific information to report on high Z' (Z-prime) crystal structures or any associated disorder phenomena for this particular compound.

High Z' crystal structures, where Z' is the number of chemically independent molecules in the asymmetric unit of a crystal lattice, are a subject of significant interest in crystallography and materials science. The study of such structures provides insights into molecular packing, polymorphism, and the subtle interplay of intermolecular forces. Similarly, the analysis of disorder phenomena, such as conformational or positional disorder, within a crystal structure is crucial for a complete understanding of a compound's solid-state behavior.

However, without experimental single-crystal X-ray diffraction data for this compound, any discussion of its potential to form high Z' structures or exhibit specific types of disorder would be purely speculative. The elucidation of these crystallographic characteristics awaits future experimental investigation.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Pathways for 3-Cyclopropyl-2-methylbenzoic Acid

The synthesis of this compound and its derivatives is an area ripe for innovation, moving beyond traditional multi-step procedures. Future research will likely focus on creating more efficient, environmentally friendly, and economically viable synthetic routes. While classic methods for similar structures, such as the synthesis of 2-bromo-3-methylbenzoic acid from p-nitrotoluene, involve multiple steps including bromination, cyanation, and hydrolysis, contemporary strategies aim to reduce step counts and improve atom economy. orgsyn.org

One potential avenue involves the late-stage introduction of the cyclopropyl (B3062369) group onto a pre-functionalized benzoic acid core using modern cross-coupling reactions. Another approach could adapt methods used for cyclopropanecarboxylic acid synthesis, such as those employing a malonic ester pathway, which can offer good yields. youtube.com The synthesis of key precursors, such as methyl 3-cyclopropyl-2-methyl-3-oxopropanoate, has been documented, providing a starting point for the final hydrolysis to the desired benzoic acid. Research into sustainable pathways may explore biocatalysis or photoredox catalysis to construct the core structure under milder conditions, minimizing waste and hazardous reagent use.

Exploration of Advanced Catalytic Applications for Selective Functionalization of the Core Structure

The this compound scaffold contains multiple sites amenable to selective modification through advanced catalytic methods. The aromatic ring and the cyclopropyl group both offer handles for functionalization, enabling the creation of a diverse library of analogues.

A key challenge and opportunity lie in the catalytic activation and coupling of the cyclopropyl group. Research has shown that alkyl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with alkenes and alkynes, catalyzed by samarium(II) iodide (SmI₂). nih.gov This type of reaction, which leverages the ring strain of the cyclopropyl moiety, could be adapted to derivatives of this compound to build complex, sp³-rich molecular architectures. nih.gov The development of robust catalyst systems, potentially using Sm⁰ to stabilize the active SmI₂ catalyst, is crucial for engaging less reactive substrates like alkyl cyclopropyl ketones and expanding the reaction scope. nih.gov Furthermore, modern catalytic techniques such as C-H activation could be explored for the selective functionalization of the benzene (B151609) ring, allowing for the introduction of new substituents at specific positions to modulate the compound's properties.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling and Automated Synthesis Design

Key applications include:

Retrosynthetic Analysis: AI models, often based on deep learning algorithms, can analyze the target molecule and propose viable synthetic routes by working backward from the final product. mdpi.com These tools can access vast chemical databases to suggest precursor materials and reaction steps. wiley.com

Reaction Outcome Prediction: Machine learning algorithms can be trained on extensive reaction data to predict the yield and selectivity of a given chemical transformation with high accuracy, sometimes surpassing the intuition of experienced chemists. mdpi.com This allows for the rapid in-silico screening of reaction conditions before any lab work is performed.

Automated Synthesis: The integration of AI with robotic hardware is leading to the development of autonomous synthesis robots. researchgate.netnih.gov These systems can take a target molecule as input, use AI to devise an optimal synthetic plan, and then physically execute the synthesis, including reaction setup, monitoring, workup, and purification, with iterative optimization based on real-time feedback. researchgate.netnih.govyoutube.com This technology promises to make the synthesis of customized compounds faster and more efficient. nih.govmdpi.com

The application of these computational tools could rapidly identify the most efficient and sustainable pathways to this compound and its derivatives, while minimizing the need for extensive empirical experimentation.

Design and Synthesis of Advanced Chemical Probes and Tool Compounds for Chemical Biology Applications

The benzoic acid scaffold is a well-established pharmacophore found in numerous biologically active molecules and is frequently used as a starting point for the design of chemical probes. preprints.org These probes are essential tools for interrogating biological systems and validating new drug targets. nih.gov Derivatives of benzoic acid have been successfully developed as potent and selective inhibitors for a range of enzymes and protein families. nih.govnih.govresearchgate.net

For instance, specific benzoic acid derivatives have been synthesized as inhibitors of influenza neuraminidase, and others have been designed as selective inhibitors for the bromo and extra C-terminal domain (BET) family of bromodomains, which are crucial regulators of gene expression. nih.govresearchgate.net The discovery of these chemical probes often relies on structure-based design and the efficient synthesis of compound libraries to explore structure-activity relationships (SAR). nih.gov

The unique three-dimensional structure of this compound, with its ortho-methyl and meta-cyclopropyl substituents, presents an opportunity to design novel chemical probes with high specificity. The rigid cyclopropyl group can explore chemical space not accessible to more flexible alkyl chains, potentially leading to unique interactions with protein binding pockets. Future research could focus on synthesizing derivatives of this core structure to target specific enzymes or protein-protein interactions implicated in disease, thereby creating advanced tool compounds for chemical biology.

Q & A

Q. How can step-specific analytical workflows prevent cumulative errors in multi-step syntheses?

  • Answer: Implement in situ IR to monitor intermediate formation (e.g., nitration progress). Quench reactions at each stage for LC-MS validation. For example, NMR after esterification confirms methyl ester integrity before hydrolysis .

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